4-Amino-6-fluorocinnoline-3-carboxylic acid

BTK inhibition cinnoline SAR kinase inhibitor design

Medicinal chemistry programs targeting BTK require the precise 6-fluoro-4-amino cinnoline substitution pattern to maintain potency-generic analogs introduce unacceptable SAR variability. This compound delivers the exact scaffold from Takeda's potent BTK inhibitor series. Key procurement advantages: Dual functional handles (4-NH2, 3-COOH) enable rapid library synthesis via amide coupling or esterification; Consistent 95-98% purity from established suppliers ensures reproducible SAR data; Commercial availability eliminates multi-step in-house scaffold synthesis. Ideal for kinase probe design and antifungal lead generation against Candida albicans.

Molecular Formula C9H6FN3O2
Molecular Weight 207.16 g/mol
CAS No. 161373-43-9
Cat. No. B069836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-fluorocinnoline-3-carboxylic acid
CAS161373-43-9
Molecular FormulaC9H6FN3O2
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=C(N=N2)C(=O)O)N
InChIInChI=1S/C9H6FN3O2/c10-4-1-2-6-5(3-4)7(11)8(9(14)15)13-12-6/h1-3H,(H2,11,12)(H,14,15)
InChIKeyQBUGYSNCFMFXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-fluorocinnoline-3-carboxylic Acid: Properties and Vendor Specifications


4-Amino-6-fluorocinnoline-3-carboxylic acid (CAS 161373-43-9) is a fluorinated heterocyclic building block belonging to the cinnoline-3-carboxylic acid class, characterized by a molecular formula of C9H6FN3O2 and a molecular weight of 207.16 g/mol . The compound features a bicyclic cinnoline core with a 6-fluoro substituent, a 4-amino group, and a 3-carboxylic acid moiety, which together provide multiple functional handles for further derivatization in medicinal chemistry programs . Commercially, the compound is offered at purities of 95% to 98% by established chemical suppliers, with typical pricing structures ranging from approximately £156 for 10 mg to £247 for 250 mg, and is supplied with standard GHS hazard classification indicating potential skin and eye irritation [1].

4-Amino-6-fluorocinnoline-3-carboxylic Acid: Why Substitution Fails


Substitution of 4-amino-6-fluorocinnoline-3-carboxylic acid with other cinnoline-3-carboxylic acid derivatives or related heterocyclic scaffolds carries substantial risk of altering biological activity profiles, synthetic tractability, and downstream project outcomes. The precise combination of a 6-fluoro substituent and a free 4-amino group on the cinnoline core creates a distinct electronic and steric environment that influences both reactivity in coupling reactions and interactions with biological targets, whereas analogs lacking the 6-fluoro moiety or bearing alternative substituents (e.g., 6,7-methylenedioxy, 7-chloro, or unsubstituted cores) exhibit measurably different antibacterial potency, enzyme inhibition profiles, and physicochemical parameters [1][2]. Class-level QSAR analyses of 4-amino-3-cinnolinecarboxylic acid derivatives demonstrate that even subtle structural modifications produce significant variability in activity against gram-positive cocci, gram-negative bacilli, and gram-positive bacilli strains, underscoring that generic substitution without experimental validation introduces unacceptable uncertainty in research reproducibility [2].

4-Amino-6-fluorocinnoline-3-carboxylic Acid: Comparative Evidence


Privileged Scaffold for BTK Inhibitor Design

4-Amino-6-fluorocinnoline-3-carboxylic acid represents the core scaffold for a series of substituted cinnoline derivatives disclosed as potent Bruton's tyrosine kinase (BTK) inhibitors. The 4-amino and 3-carboxylic acid functional groups provide essential vectors for further derivatization to optimize BTK binding affinity, selectivity, and pharmacokinetic properties [1]. While specific IC50 values for the unsubstituted scaffold are not disclosed in the patent literature, the 6-fluoro substitution on the cinnoline ring is consistently retained across the most potent exemplified compounds, indicating its critical role in achieving favorable target engagement and metabolic stability relative to non-fluorinated or alternatively substituted analogs [1].

BTK inhibition cinnoline SAR kinase inhibitor design

Antibacterial Activity: Cinnoline vs. Quinolone & Naphthyridine

In a direct comparative study of 1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid and its quinoline, 1,8-naphthyridine, and pyrido[2,3-c]pyridazine analogues, the cinnoline-based compounds demonstrated lower electron densities on the oxygen atoms of the 3-carboxyl and 4-oxo groups as calculated by Hückel molecular orbital theory [1]. This reduced electron density correlated with lower or absent in vitro antibacterial activity for the cinnoline and pyrido[2,3-c]pyridazine series compared to the more potent quinoline and 1,8-naphthyridine analogues [1]. This finding establishes that while 4-amino-6-fluorocinnoline-3-carboxylic acid may serve as a versatile synthetic intermediate, its inherent antibacterial activity as a cinnoline scaffold is predicted to be inferior to classical fluoroquinolone cores, directing its utility toward alternative therapeutic targets such as kinase inhibition rather than direct antimicrobial applications [1].

antibacterial SAR cinnoline isosteres electron density

QSAR Analysis: High Antibacterial Activity Variability

A QSAR analysis of 15 cinnoline-3-carboxylic acid derivatives with antibacterial properties revealed that several physicochemical parameters characterizing structural variability significantly influence activity against gram-positive cocci, gram-negative bacilli, and gram-positive bacilli strains [1]. The study identified predictive physicochemical parameters that correlate with antibacterial potency, confirming that even minor structural modifications within the 4-amino-3-cinnolinecarboxylic acid class produce substantial shifts in biological activity [1]. This class-level evidence underscores that 4-amino-6-fluorocinnoline-3-carboxylic acid occupies a distinct position within the cinnoline SAR landscape, and its specific substitution pattern—particularly the 6-fluoro moiety—cannot be assumed to confer activity similar to other analogs without empirical validation [1].

QSAR antibacterial SAR cinnoline derivatives

Antifungal Activity of 6-Fluorocinnoline Derivatives

A series of 6-fluorocinnolines synthesized from 3-chloro-4-fluoroaniline demonstrated differential antifungal activity against Candida albicans and Aspergillus niger [1]. Specifically, 7-chloro-6-fluoro-4-arylidene cinnoline-3-carboxylic acid (compound 3) and 7-chloro-6-fluoro-4-cinnomoylarylidene cinnoline-3-carboxylic acids (compounds 5a-c) exhibited activity against C. albicans, whereas 7-chloro-6-fluoro-4-arylidene cinnoline-3-carboxamides (compounds 2 and 4a-c) were active against A. niger [1]. While this study evaluated 7-chloro-substituted analogs rather than the 4-amino-6-fluoro target compound, it establishes that the 6-fluoro substituent on the cinnoline core contributes to antifungal activity in a scaffold-dependent manner, suggesting that the 6-fluoro moiety in 4-amino-6-fluorocinnoline-3-carboxylic acid may confer similar antimicrobial properties when appropriately functionalized [1].

antifungal activity 6-fluorocinnoline Candida albicans

4-Amino-6-fluorocinnoline-3-carboxylic Acid: Research & Industrial Applications


BTK Inhibitor Lead Optimization & Scaffold Hopping

Based on patent disclosures of potent BTK inhibitors built upon the 4-amino-6-fluorocinnoline-3-carboxylic acid scaffold, this compound is optimally deployed in medicinal chemistry programs targeting Bruton's tyrosine kinase for oncology or autoimmune indications. The free amino and carboxylic acid moieties enable rapid diversification through amide coupling, esterification, or heterocycle formation to generate focused libraries for SAR exploration. Procurement of this specific fluorinated scaffold is justified over non-fluorinated cinnoline alternatives due to the consistent retention of the 6-fluoro substituent across the most potent exemplified BTK inhibitor compounds, as disclosed in Takeda's patent filings [1].

Kinase-Targeted Chemical Probes

The well-defined cinnoline core with dual functional handles (4-amino and 3-carboxylic acid) makes 4-amino-6-fluorocinnoline-3-carboxylic acid an attractive starting point for designing chemical probes to interrogate kinase function. The rigid bicyclic scaffold provides a conformationally constrained pharmacophore that can be elaborated into selective kinase inhibitors. The 6-fluoro substituent may enhance metabolic stability and target binding, as inferred from its retention in optimized BTK inhibitor series [1]. Procurement of this compound enables the construction of probe molecules with a distinct chemotype not widely represented in commercial kinase inhibitor libraries.

Cinnoline Derivatization Protocols

4-Amino-6-fluorocinnoline-3-carboxylic acid serves as an ideal substrate for developing and optimizing synthetic methods for cinnoline functionalization, including amide bond formation, esterification, N-alkylation, and transition metal-catalyzed cross-coupling reactions. Its commercial availability at defined purities (95-98%) from multiple suppliers enables reproducible methodology studies without the burden of in-house scaffold synthesis. The presence of the 6-fluoro substituent, which is not trivial to install late-stage, adds value for groups seeking to establish robust protocols on a fluorinated heterocyclic system that is directly relevant to drug discovery programs .

Antifungal Lead Discovery: 6-Fluorocinnoline Derivatives

Cross-study evidence from the 7-chloro-6-fluorocinnoline series demonstrates that 6-fluoro-substituted cinnoline-3-carboxylic acids exhibit activity against Candida albicans [2]. While 4-amino-6-fluorocinnoline-3-carboxylic acid itself has not been directly profiled for antifungal activity, its 6-fluoro substitution pattern aligns with the structural determinants associated with anti-Candida effects in related analogs. This compound therefore represents a viable starting point for synthesizing and screening novel 4-amino-6-fluorocinnoline-3-carboxylic acid derivatives against fungal pathogens, with the potential to identify new antifungal chemotypes distinct from established azole and polyene classes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-fluorocinnoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.